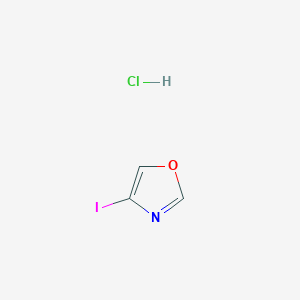

4-Iodo-1,3-oxazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-1,3-oxazole hydrochloride is a chemical compound with the molecular weight of 231.42 . It belongs to the class of organic compounds known as aryl iodides .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 4-Iodo-1,3-oxazole hydrochloride, involves various methods. One common method is the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The IUPAC name for 4-Iodo-1,3-oxazole hydrochloride is 4-iodooxazole hydrochloride . The InChI code is 1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H .Chemical Reactions Analysis

Oxazoles, including 4-Iodo-1,3-oxazole hydrochloride, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .. More detailed physical and chemical properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazoles

4-Iodo-1,3-oxazole hydrochloride serves as a precursor for the synthesis of 1,3,4-oxadiazole derivatives. These heterocyclic compounds exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Researchers often employ this compound to access novel oxadiazole-based molecules .

Catalysis and Nanoparticle Applications

- Catalysis : In recent studies, cobalt ferrite (CoFe₂O₄) nanoparticles functionalized with 4-iodo-1,3-oxazole hydrochloride have been investigated as reusable catalysts. These magnetic nanocatalysts show promising activity in the preparation of functionalized [1,3]-oxazoles and 1H-pyrrolo-[1,3]-oxazoles .

- Nanoparticles : Iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) modified with 4-iodo-1,3-oxazole hydrochloride have been explored for various applications. Their magnetically reusable nature makes them valuable in catalysis, drug delivery, and imaging .

Pharmacological Research

While direct pharmacological studies on 4-iodo-1,3-oxazole hydrochloride are limited, its derivatives (such as 1,3,4-oxadiazoles) have shown a broad spectrum of activities. These include anticonvulsant, anti-inflammatory, and antitumor effects. Researchers continue to explore novel derivatives for potential drug development .

Materials Science and Organic Synthesis

Safety and Hazards

Future Directions

Oxazole derivatives, including 4-Iodo-1,3-oxazole hydrochloride, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have shown a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Future research may focus on exploring these biological activities further and developing new synthetic methodologies for oxazole derivatives.

Mechanism of Action

Target of Action

Oxazole derivatives have been known to target various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

For instance, they can inhibit or activate certain enzymes or proteins, leading to changes in cellular processes . The exact interaction of 4-Iodo-1,3-oxazole hydrochloride with its targets would need further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to affect a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The exact pathways and their downstream effects would require more detailed studies.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects . More specific results would require further experimental data.

properties

IUPAC Name |

4-iodo-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIQSAUKYZFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2906896.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)

![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2906915.png)